7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide
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Description
7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide, also known as BITQ, is a heterocyclic compound that has shown promising results in various scientific research applications. BITQ's unique chemical structure has made it a subject of interest for researchers in the field of medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to show inhibitory activities on α-glucosidase . They also act as novel tyrosinase inhibitors . These enzymes play crucial roles in carbohydrate digestion and melanin synthesis, respectively.
Mode of Action
Quinazolinone derivatives have been reported to inhibit α-glucosidase in a non-competitive manner , suggesting that they may bind to an allosteric site on the enzyme, altering its conformation and reducing its activity.
Result of Action
Quinazolinone derivatives have shown potential activity against both gram (+ve) and gram (−ve) microorganisms , suggesting that they may have antimicrobial properties.
Future Directions
Quinazolinone and its derivatives have shown a broad spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry . With further modifications, these compounds can be considered as potent antiproliferative agents . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, there is an escalating need for the development of novel antibiotics to treat resistant bacteria strains .
Properties
IUPAC Name |
5,5-dioxo-[1,2]benzothiazolo[3,2-b]quinazolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c17-14-9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)20(18,19)16(13)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUTWHYCJTWJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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